molecular formula C15H15FN4O5S B2532065 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide CAS No. 899989-47-0

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide

Cat. No. B2532065
CAS RN: 899989-47-0
M. Wt: 382.37
InChI Key: WNGFIEKCNJJCAU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical and biological chemistry. These include a fluorophenyl group, a thieno[3,4-c]pyrazole moiety, and an oxalamide group. Each of these groups can confer specific chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For instance, the fluorophenyl group could be introduced via a halogenation reaction, while the thieno[3,4-c]pyrazole moiety might be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple heterocyclic rings (thieno[3,4-c]pyrazole) and functional groups (fluorophenyl, oxalamide) suggests that it could have interesting electronic and steric properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. For example, the fluorine atom on the phenyl ring could be susceptible to nucleophilic aromatic substitution reactions, while the oxalamide group might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability. The heterocyclic rings could also influence its stability and reactivity .

Future Directions

Given the biological activity of similar compounds, this molecule could be of interest for further study. Potential research directions could include synthesizing the compound and its analogs, testing their biological activity, and investigating their mechanisms of action .

properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O5S/c16-9-1-3-10(4-2-9)20-13(18-15(23)14(22)17-5-6-21)11-7-26(24,25)8-12(11)19-20/h1-4,21H,5-8H2,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGFIEKCNJJCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide

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